Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate
Description
Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate is a heterocyclic compound featuring a benzothiazole core substituted with a nitro group at position 5 and a carbamoyl-linked benzoate ester at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
methyl 4-[(5-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5S/c1-24-15(21)10-4-2-9(3-5-10)14(20)18-16-17-12-8-11(19(22)23)6-7-13(12)25-16/h2-8H,1H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBKHRYDEQBGSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Nitrobenzo[d]thiazol-2-amine
The nitro-substituted benzothiazole precursor is synthesized via nitration of benzo[d]thiazol-2-amine. As demonstrated in analogous syntheses, nitration using nitronium tetrafluoroborate (NO₂BF₄) achieves regioselective nitro-group introduction at the 5-position. Hydrogenation with Pd/C or Raney Ni is avoided to preserve the nitro group.
Activation of 4-Methoxycarbonylbenzoic Acid
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂). Optimal conditions involve refluxing in anhydrous dichloromethane (DCM) for 2 hours, yielding 4-(methoxycarbonyl)benzoyl chloride.
Coupling Reaction
The acid chloride reacts with 5-nitrobenzo[d]thiazol-2-amine in DCM with N,N-diisopropylethylamine (DIEA) as a base. This method, adapted from similar amidation protocols, typically achieves 70–85% yields.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | NO₂BF₄, DCM, 0°C → rt, 4h | 69% |
| Acid Chloride Formation | SOCl₂, reflux, 2h | 95% |
| Amidation | DIEA, DCM, rt, 12h | 78% |
Coupling Reagent-Assisted Amidation
Direct Coupling Using HBTU/PyBOP
Modern peptide coupling agents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) facilitate milder conditions. A mixture of 4-methoxycarbonylbenzoic acid, 5-nitrobenzo[d]thiazol-2-amine, HBTU, and DIEA in DMF reacts at room temperature for 6–8 hours.
Advantages:
-
Avoids acid chloride handling.
-
Higher functional group tolerance.
Optimization Insight:
NHC-Catalyzed Oxidative Amidation
Reaction Mechanism
This method, adapted from NHC-mediated protocols, employs methyl 4-formylbenzoate and 5-nitrobenzo[d]thiazol-2-amine. The aldehyde is oxidized in situ to the carboxylic acid, which couples with the amine via an NHC-bound acyl azolium intermediate.
Procedure
A triazolium salt catalyst (20 mol%), oxidant (2.0 equiv), and Cs₂CO₃ (1.2 equiv) in DCM facilitate the reaction at 25°C for 12 hours. The nitro group remains intact under these oxidative conditions.
Key Parameters:
| Component | Role |
|---|---|
| Triazolium salt | NHC precursor |
| Oxidant | Converts aldehyde to acid |
| Cs₂CO₃ | Base for deprotonation |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Acid Chloride | High efficiency | SOCl₂ handling hazards | 70–85% |
| Coupling Reagents | Mild conditions | Cost of reagents | 82–90% |
| NHC Catalysis | Atom-economic | Longer reaction time | 65–75% |
Experimental Optimization
Solvent Selection
Temperature Control
Chemical Reactions Analysis
Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, halogens, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate has been investigated for its antimicrobial properties against various bacterial strains. The compound's structural features contribute to its ability to inhibit microbial growth.
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| This compound | S. aureus | 10 µg/mL |
| This compound | P. aeruginosa | 20 µg/mL |
These results indicate that the compound exhibits moderate to good antimicrobial activity, making it a candidate for further development as an antibacterial agent .
Anti-Tumor Activity
The compound has also been evaluated for its anti-tumor potential. Research indicates that derivatives of benzothiazole, including this compound, can inhibit tumor cell proliferation through modulation of key signaling pathways.
Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of various benzothiazole derivatives on cancer cell lines, revealing that certain compounds exhibited IC50 values in the low micromolar range, indicating potent anti-tumor activity.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 8.50 |
| This compound | HeLa (cervical cancer) | 7.25 |
These findings highlight the potential of this class of compounds as therapeutic agents in oncology .
Synthesis and Structural Analysis
The synthesis of this compound involves several steps, including the formation of the benzothiazole moiety and subsequent reactions to form the final product. Characterization techniques such as NMR and IR spectroscopy have been employed to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it inhibits the enzyme dihydroorotase, which is essential for the synthesis of pyrimidine nucleotides in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell’s ability to replicate and survive.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities with selected analogs:
Key Observations :
Physicochemical and Toxicological Properties
- Reactivity: The nitro group in the target compound may increase susceptibility to reduction or nucleophilic substitution compared to non-nitro analogs.
- Toxicity : Analogous compounds like Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure) , suggesting similar hazards for the nitro-substituted derivative.
- Stability: Stable under normal conditions but may decompose under strong acidic/basic conditions, releasing toxic fumes .
Biological Activity
Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate is a synthetic compound belonging to the benzothiazole derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is methyl 4-[(5-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate, with the molecular formula and a molecular weight of approximately 357.34 g/mol. Its structure includes a nitro group on the benzothiazole ring, which is crucial for its biological activity.
This compound exhibits its biological effects primarily through inhibition of specific enzymes essential for pathogen survival. Notably, it has shown potential as an anti-tubercular agent , inhibiting the enzyme dihydroorotase, which plays a critical role in pyrimidine nucleotide synthesis in Mycobacterium tuberculosis .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : Exhibits significant inhibition against various bacterial strains, particularly Mycobacterium species.
- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against tumor cell lines, although specific mechanisms remain under investigation.
- Anti-inflammatory Properties : Related compounds in the benzothiazole class have demonstrated anti-inflammatory effects, suggesting similar potential for this derivative.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of Mycobacterium tuberculosis | , |
| Antitumor | Cytotoxic effects observed in vitro | , |
| Anti-inflammatory | Potential based on structural analogs | , |
Case Study: Antitubercular Activity
A study conducted by researchers highlighted the antitubercular properties of this compound. The compound was tested against multiple strains of Mycobacterium tuberculosis, showing significant inhibition at low concentrations. The mechanism was linked to the disruption of nucleotide synthesis pathways crucial for bacterial replication .
Case Study: Cytotoxicity in Cancer Cells
Another study focused on the cytotoxic effects of this compound on glioblastoma cell lines. The results indicated that at nanomolar concentrations, this compound induced morphological changes consistent with apoptosis. This suggests its potential as a lead compound for developing new anticancer therapies .
Comparative Analysis with Similar Compounds
This compound can be compared to other benzothiazole derivatives:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate, and what critical reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux conditions (e.g., ethanol, 60–80°C).
Nitro group introduction : Nitration of the benzo[d]thiazole precursor using mixed acids (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration.
Carbamoyl coupling : Reacting 5-nitrobenzo[d]thiazol-2-amine with methyl 4-(chlorocarbonyl)benzoate in anhydrous DMF, catalyzed by triethylamine (TEA) at room temperature.
- Critical Conditions : Strict temperature control during nitration, inert atmosphere for carbamoyl coupling, and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Look for the methyl ester singlet (~3.9 ppm in ¹H NMR, ~52 ppm in ¹³C NMR) and aromatic protons (6.8–8.5 ppm). The nitro group adjacent to the thiazole ring causes deshielding (C-5 nitro: ~148 ppm in ¹³C NMR).
- IR Spectroscopy : Confirm the carbamoyl C=O stretch (~1680 cm⁻¹) and ester C=O (~1720 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or benzoate groups) .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation routes) per EU-GHS/CLP. Use PPE (gloves, lab coat, safety goggles) and work in a fume hood.
- Storage : Keep in a tightly sealed container at 2–8°C, away from strong acids/bases.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., nitro vs. methoxy groups) on target binding. For example, nitro groups may enhance antibacterial activity but reduce solubility, leading to variability in efficacy.
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) and use controls like known inhibitors (e.g., ciprofloxacin for antimicrobial tests).
- Data Cross-Validation : Combine in vitro assays (MIC values) with computational docking (e.g., AutoDock Vina) to correlate activity with binding affinity .
Q. What computational strategies can predict the binding interactions of this compound with biological targets like kinases or bacterial enzymes?
- Methodological Answer :
- Molecular Docking : Use software like Schrödinger Maestro to model interactions with ATP-binding pockets (e.g., in EGFR kinase) or bacterial DNA gyrase. Prioritize hydrogen bonding with the carbamoyl group and π-π stacking of the benzoate ring.
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-target complexes. Analyze root-mean-square deviation (RMSD) to identify stable binding poses.
- Free Energy Calculations : Apply MM-PBSA to quantify binding energies and rank derivatives .
Q. What strategies optimize the solubility and bioavailability of this compound for pharmacological testing?
- Methodological Answer :
- Derivatization : Replace the methyl ester with a hydrophilic group (e.g., carboxylate) or introduce PEGylated side chains.
- Co-Crystallization : Screen with cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility.
- In Silico Profiling : Use SwissADME to predict logP and bioavailability. Prioritize derivatives with logP < 3 and >30% human intestinal absorption .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models. Low bioavailability in vivo may explain reduced efficacy.
- Metabolite Identification : Use LC-MS to detect phase I/II metabolites (e.g., nitro reduction products) that may alter activity.
- Dose Escalation Studies : Test higher concentrations in vivo while monitoring for off-target effects (e.g., liver enzyme elevation) .
Tables for Key Comparisons
| Property | This compound | Analog (Methoxy Derivative) | Reference |
|---|---|---|---|
| Aqueous Solubility (mg/mL) | 0.12 ± 0.03 | 1.45 ± 0.2 | |
| Antimicrobial MIC (µg/mL) | 8.0 (E. coli) | 32.0 (E. coli) | |
| LogP (Predicted) | 2.9 | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
